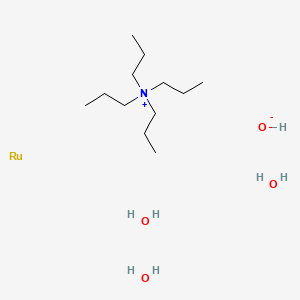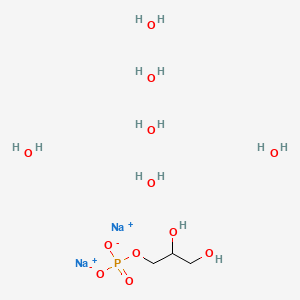
3-AMINOPROPYL METHANETHIOSULFONATE, HYDROBROMIDE
Overview
Description
3-AMINOPROPYL METHANETHIOSULFONATE, HYDROBROMIDE is a chemical compound with the molecular formula C₄H₁₂BrNO₂S₂ and a molecular weight of 250.18. This compound is known for its ability to specifically and rapidly react with thiols to form mixed disulfides. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
The primary targets of Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide, also known as 3-Aminopropyl Methanethiosulfonate Hydrobromide, are thiols . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in the structure and function of proteins, which are vital for various biological processes.
Mode of Action
This compound specifically and rapidly reacts with thiols to form mixed disulfides . This reaction alters the structure and function of the target proteins. It is used to probe the structures of the ACh receptor channel , the GABA receptor channel , and lactose permease .
Biochemical Pathways
The formation of mixed disulfides can affect various biochemical pathways. For instance, it can influence the function of the ACh receptor channel, the GABA receptor channel, and lactose permease . These channels and permeases are involved in critical biological processes such as neurotransmission and nutrient transport.
Pharmacokinetics
Its ability to bind to other proteins in the cell and its affinity for fatty acids suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the irreversible inhibition of certain proteins, modulated by its binding to other proteins in the cell and its affinity for fatty acids . This drug has anti-fungal and anti-inflammatory properties, which are due to its ability to inhibit fatty acid synthesis .
Biochemical Analysis
Biochemical Properties
Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease . This indicates that Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide interacts with these proteins and potentially other biomolecules in the cell.
Cellular Effects
The cellular effects of Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide are not fully understood yet. Its ability to form mixed disulfides with thiols suggests that it could influence cell function by modifying the structure and function of proteins, including those involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide involves its reaction with thiols to form mixed disulfides . This reaction can lead to changes in the structure and function of proteins, potentially affecting enzyme activity, protein-protein interactions, and gene expression .
Metabolic Pathways
The metabolic pathways involving Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide are not well-understood. Its interaction with thiols suggests that it could be involved in pathways that involve thiol-containing enzymes or cofactors .
Preparation Methods
The synthesis of 3-AMINOPROPYL METHANETHIOSULFONATE, HYDROBROMIDE typically involves the reaction of methanesulfonic acid with 3-aminopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-AMINOPROPYL METHANETHIOSULFONATE, HYDROBROMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-AMINOPROPYL METHANETHIOSULFONATE, HYDROBROMIDE has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is employed to probe the structures of receptor channels, such as the acetylcholine receptor channel and the GABA receptor channel.
Medicine: It has potential therapeutic applications due to its ability to form mixed disulfides with thiols, which can be useful in drug development.
Industry: It is used in the production of specialized chemicals and materials
Comparison with Similar Compounds
3-AMINOPROPYL METHANETHIOSULFONATE, HYDROBROMIDE can be compared with other similar compounds such as:
Methanesulfonic acid: A simpler sulfur-containing compound used in various chemical reactions.
3-Aminopropyl methanethiosulfonate: A related compound with similar reactivity towards thiols.
Sulfonic acid derivatives: Compounds with similar functional groups but different reactivity and applications.
The uniqueness of this compound lies in its specific and rapid reaction with thiols, making it particularly useful in probing protein structures and developing therapeutic agents.
Properties
IUPAC Name |
3-methylsulfonylsulfanylpropan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S2.BrH/c1-9(6,7)8-4-2-3-5;/h2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVCHEKULNWKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657025 | |
| Record name | S-(3-Aminopropyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92953-13-4 | |
| Record name | S-(3-Aminopropyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methanesulfonylsulfanyl)propan-1-amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)
